

Physicochemical Characteristics of 5-(2-Bromophenyl)-1H-tetrazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-(2-Bromophenyl)-1H-tetrazole

Cat. No.: B1268330

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This technical guide provides a comprehensive overview of the core physicochemical characteristics of **5-(2-Bromophenyl)-1H-tetrazole**, tailored for researchers, scientists, and professionals in drug development. This document outlines its key properties, experimental protocols for its synthesis and characterization, and its potential biological significance.

Core Physicochemical Properties

5-(2-Bromophenyl)-1H-tetrazole is a substituted aromatic tetrazole. The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While specific experimental data for some properties of the 2-bromo isomer are not readily available, data from closely related isomers and general characteristics of the tetrazole class provide valuable insights.

Table 1: Physicochemical Data for **5-(2-Bromophenyl)-1H-tetrazole** and Related Compounds

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrN ₄	
Molecular Weight	225.05 g/mol	
Melting Point	182-184 °C	
Boiling Point	389.3 °C at 760 mmHg	[1]
Density	1.7 g/cm ³	[1]
XLogP3	1.8	[1]
pKa	Similar to carboxylic acids	[2]
Aqueous Solubility (of 5-(4-Bromophenyl)-1H-tetrazole)	9.5 µg/mL (at pH 7.4)	[3]

Note: Some data, such as aqueous solubility, is for the isomeric 5-(4-Bromophenyl)-1H-tetrazole and should be considered as an approximation.

Experimental Protocols

The synthesis and characterization of **5-(2-Bromophenyl)-1H-tetrazole** involve standard organic chemistry techniques. The most common synthetic route is the [3+2] cycloaddition of an aryl nitrile with an azide source.

Synthesis Protocol: [3+2] Cycloaddition

A prevalent method for synthesizing 5-substituted-1H-tetrazoles is the reaction of a nitrile with sodium azide, often facilitated by a catalyst.[4] For the synthesis of **5-(2-Bromophenyl)-1H-tetrazole**, a silica-supported sulfuric acid catalyst has been reported.

Materials:

- 2-Bromobenzonitrile
- Sodium azide (NaN₃)
- Silica sulfuric acid (SSA)

- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Deionized water
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 2-bromobenzonitrile (1 equivalent) in DMF.
- Add sodium azide (1.5-2 equivalents) and a catalytic amount of silica sulfuric acid.
- Heat the reaction mixture at a specified temperature (e.g., 120-130 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Carefully add an aqueous solution of HCl to quench the reaction and precipitate the product.
- Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure **5-(2-Bromophenyl)-1H-tetrazole**.

Characterization Protocols

The structural confirmation of the synthesized **5-(2-Bromophenyl)-1H-tetrazole** is typically achieved through a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the bromophenyl ring. The chemical shifts and coupling patterns will be indicative of the ortho-substitution pattern.
- ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the phenyl ring and the tetrazole ring. The chemical shift of the carbon in the tetrazole ring is a characteristic feature.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

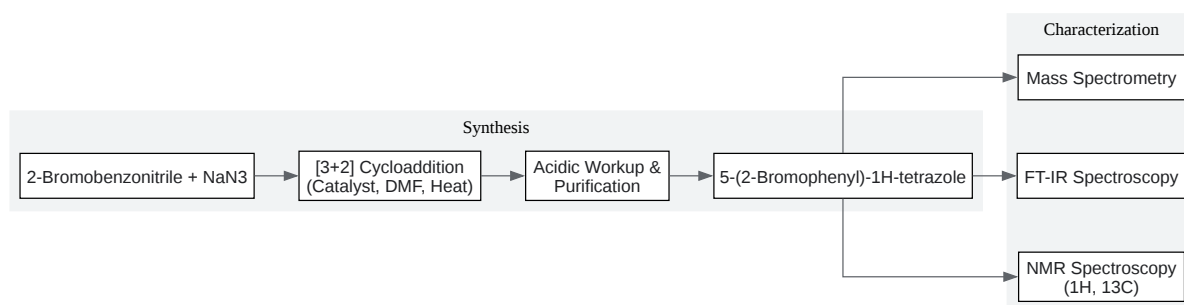
- N-H stretching vibrations from the tetrazole ring.
- C=N and N=N stretching vibrations within the tetrazole ring.
- C-H stretching and bending vibrations from the aromatic ring.
- C-Br stretching vibration.

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **5-(2-Bromophenyl)-1H-tetrazole** (225.05 g/mol), with the characteristic isotopic pattern of a bromine-containing compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **5-(2-Bromophenyl)-1H-tetrazole**.

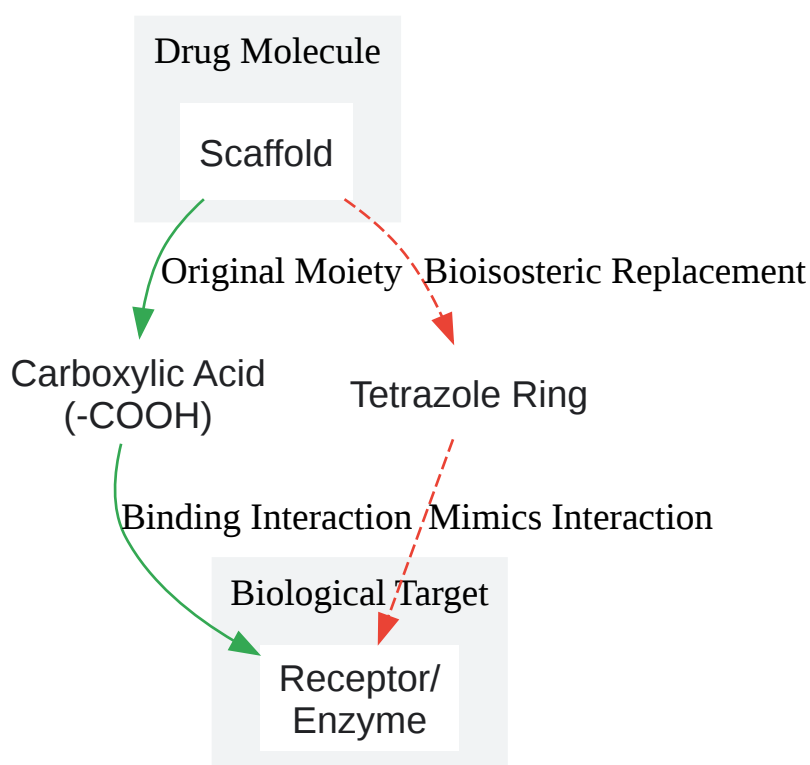


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Caption: General workflow for synthesis and characterization.

Tetrazoles as Carboxylic Acid Bioisosteres

Tetrazole rings are frequently employed in medicinal chemistry as bioisosteres of carboxylic acids. This is due to their similar pK_a values and planar structures, which allow them to mimic the interactions of carboxylic acids with biological targets.^[2]



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Caption: Tetrazoles as bioisosteres for carboxylic acids in drug design.

Biological Significance

While specific signaling pathways for **5-(2-Bromophenyl)-1H-tetrazole** are not well-documented, the broader class of tetrazole derivatives exhibits a wide range of biological activities. These include antimicrobial, antifungal, anticancer, analgesic, anti-inflammatory, and antihypertensive effects.[5][6]

One notable mechanism of action for some tetrazole-containing compounds is the disruption of microtubule dynamics, leading to anticancer activity.[7] This suggests that **5-(2-Bromophenyl)-1H-tetrazole** could potentially be investigated for similar cytostatic or cytotoxic effects. The tetrazole moiety's ability to act as a bioisostere for carboxylic acids is a key factor in its diverse pharmacological profile, enabling it to interact with various biological targets.[2] Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by **5-(2-Bromophenyl)-1H-tetrazole**.

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